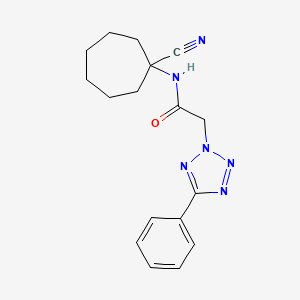
N-(1-cyanocycloheptyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocycloheptyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide, also known as CCTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
The exact mechanism of action of N-(1-cyanocycloheptyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide is not fully understood, but it is believed to involve the modulation of GABAergic and glutamatergic neurotransmission in the brain. N-(1-cyanocycloheptyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide has been shown to enhance GABAergic neurotransmission by increasing the activity of GABA-A receptors, which results in the inhibition of neuronal excitability and the reduction of seizure activity. Additionally, N-(1-cyanocycloheptyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide has been found to block NMDA receptors, which are involved in the regulation of glutamatergic neurotransmission, leading to the reduction of excitotoxicity and neuroinflammation.
Biochemical and Physiological Effects:
N-(1-cyanocycloheptyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, the alteration of gene expression, and the induction of neurotrophic factors. These effects contribute to the therapeutic potential of N-(1-cyanocycloheptyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide in the treatment of neurological and inflammatory diseases.
実験室実験の利点と制限
One of the major advantages of N-(1-cyanocycloheptyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide is its high potency and selectivity, which allows for the use of lower doses and reduces the risk of side effects. Additionally, N-(1-cyanocycloheptyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide has a relatively long half-life, which allows for sustained therapeutic effects. However, one of the limitations of N-(1-cyanocycloheptyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide is its poor solubility in water, which requires the use of organic solvents for administration and may affect its bioavailability.
将来の方向性
There are several potential future directions for the research and development of N-(1-cyanocycloheptyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide. One area of interest is the investigation of its potential use in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(1-cyanocycloheptyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide and to explore its potential interactions with other drugs. Furthermore, the development of new formulations and delivery systems of N-(1-cyanocycloheptyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide may improve its bioavailability and therapeutic efficacy. Finally, the exploration of the potential use of N-(1-cyanocycloheptyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide in combination with other drugs or therapies may lead to more effective treatments for various diseases.
合成法
The synthesis of N-(1-cyanocycloheptyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide involves the reaction between 1-cyanocycloheptanecarboxylic acid and 5-phenyl-2H-1,2,3,4-tetrazole in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a base, such as triethylamine (TEA). The resulting product is purified through column chromatography to obtain N-(1-cyanocycloheptyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide in high yield and purity.
科学的研究の応用
N-(1-cyanocycloheptyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been found to exhibit anticonvulsant, anxiolytic, and antidepressant properties, making it a promising candidate for the treatment of neurological disorders, such as epilepsy, anxiety, and depression. In addition, N-(1-cyanocycloheptyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide has been shown to possess anti-inflammatory, analgesic, and antioxidant activities, which suggest its potential use in the treatment of pain and inflammation-related diseases.
特性
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(5-phenyltetrazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O/c18-13-17(10-6-1-2-7-11-17)19-15(24)12-23-21-16(20-22-23)14-8-4-3-5-9-14/h3-5,8-9H,1-2,6-7,10-12H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGWRYXSBUXIKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CN2N=C(N=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocycloheptyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Benzo[d]isoxazol-3-ylmethylsulfonamido)benzamide](/img/structure/B2990252.png)
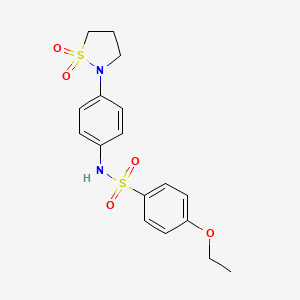
![1-(2-Methoxyethyl)-3-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)urea](/img/structure/B2990254.png)

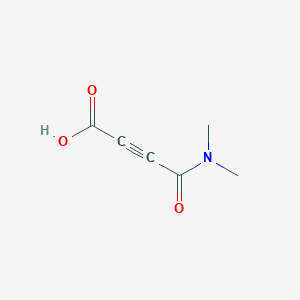
![6-(3-Hydroxypropyl)-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B2990258.png)
![3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propanenitrile](/img/structure/B2990259.png)
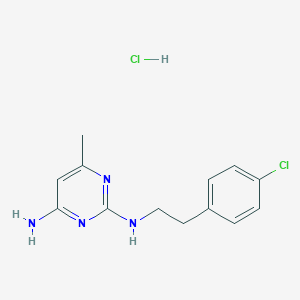

![Ethyl 2-(2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2990262.png)
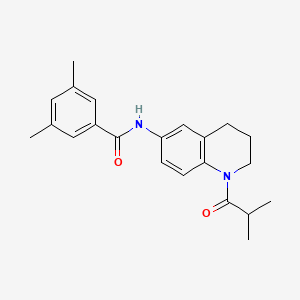
![Methyl 4-({[6-oxo-1-propyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarboxylate](/img/structure/B2990265.png)
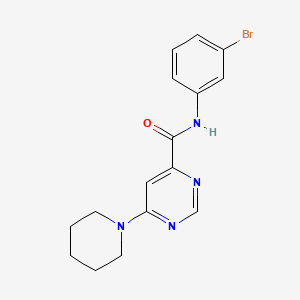
![3-allyl-8-(3-chlorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2990270.png)